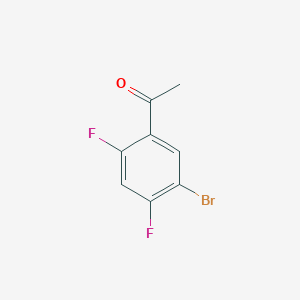

1-(5-Bromo-2,4-difluorophenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-2,4-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZHDRBQPYKHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609789 | |

| Record name | 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864773-64-8 | |

| Record name | 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-Bromo-2',4'-difluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 5 Bromo 2,4 Difluorophenyl Ethanone

Classical Electrophilic Aromatic Acylation Approaches

Electrophilic aromatic acylation stands as a cornerstone of organic synthesis for the formation of aryl ketones. This approach traditionally involves the reaction of an aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation of Halogenated Arenes Precursors

The synthesis of 1-(5-Bromo-2,4-difluorophenyl)ethanone via a classical Friedel-Crafts acylation would theoretically involve the reaction of 1-bromo-2,4-difluorobenzene (B57218) with an acetylating agent, such as acetyl chloride or acetic anhydride. A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to catalyze the reaction.

The precursor, 1-bromo-2,4-difluorobenzene, is an electron-deficient aromatic ring. The presence of three halogen substituents (one bromine and two fluorine atoms) significantly deactivates the ring towards electrophilic substitution. Halogens are deactivating due to their inductive electron-withdrawing effect, which is stronger than their resonance electron-donating effect. Consequently, forcing conditions, such as higher temperatures and a stoichiometric excess of the catalyst, would likely be necessary to promote the acylation. However, such conditions also increase the risk of side reactions and may result in low yields. The acetyl group would be directed to the position ortho and para to the bromine and fluorine atoms, with the final substitution pattern depending on the combined directing effects and steric hindrance.

Mechanistic Considerations of Lewis Acid Catalyzed Acylations

The mechanism of the Friedel-Crafts acylation is a well-established example of electrophilic aromatic substitution. youtube.com The process is initiated by the reaction between the acylating agent (e.g., acetyl chloride) and the Lewis acid catalyst (e.g., AlCl₃).

Mechanism Steps:

Formation of the Electrophile: The Lewis acid coordinates to the halogen of the acetyl chloride, forming a complex. This complex can then dissociate to form a highly electrophilic acylium ion (CH₃CO⁺), which is resonance-stabilized. youtube.com

Nucleophilic Attack: The π-electron system of the aromatic ring (1-bromo-2,4-difluorobenzene) acts as a nucleophile, attacking the acylium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acetyl group. youtube.com This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst along with HCl.

A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is more deactivated than the starting material. This deactivation prevents further acylation reactions, thus avoiding poly-acylation, a common issue in Friedel-Crafts alkylations. youtube.com

Modern and Targeted Synthetic Strategies

To overcome the limitations of classical methods, particularly for highly functionalized molecules, modern synthetic strategies offer greater control and efficiency.

Grignard Reagent Mediated Syntheses

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. wikipedia.org Their application in synthesizing this compound can be approached in multiple ways.

One prominent method involves the reaction of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with a suitable derivative of 5-bromo-2,4-difluorobenzoic acid. A particularly effective derivative is the corresponding N-methoxy-N-methylamide, also known as a Weinreb amide. The reaction of a Grignard reagent with a Weinreb amide proceeds via a stable chelated intermediate that collapses upon acidic workup to yield the ketone. This method is highly valued because it reliably stops at the ketone stage, preventing the common side reaction of over-addition that would lead to a tertiary alcohol. google.com

Another potential Grignard-based strategy involves a halogen-magnesium exchange. This would start with a precursor like 1,5-dibromo-2,4-difluorobenzene. Reaction with an organomagnesium compound like isopropylmagnesium chloride can selectively exchange one of the bromine atoms for magnesium, forming the Grignard reagent 5-bromo-2,4-difluorophenylmagnesium bromide. This newly formed Grignard reagent can then be treated with an acetylating agent, such as acetic anhydride, to yield the desired ketone. orgsyn.org To achieve a high yield of the ketone, it is often crucial to add the Grignard reagent to an excess of the acetylating agent to minimize the formation of the tertiary alcohol byproduct. orgsyn.org

| Method | Starting Material | Reagents | Key Intermediate | Advantage |

| Weinreb Amide | 5-Bromo-2,4-difluoro-N-methoxy-N-methylbenzamide | 1. CH₃MgBr 2. H₃O⁺ | Chelate with Mg | Prevents over-addition to alcohol |

| Halogen-Mg Exchange | 1,5-Dibromo-2,4-difluorobenzene | 1. i-PrMgCl 2. Acetic Anhydride | 5-Bromo-2,4-difluorophenyl-magnesium bromide | Utilizes a different precursor |

Strategies Involving Directed Metalation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. researchgate.net This strategy relies on a "directing metalating group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation (lithiation) to the adjacent ortho position. baranlab.orgharvard.edu

In the context of synthesizing this compound, the starting material would be 1-bromo-2,4-difluorobenzene. Both fluorine and bromine atoms can act as directing groups, though fluorine is generally considered a more effective DMG than bromine in many systems. The fluorine atom at the 2-position would direct lithiation to the 3-position, while the fluorine at the 4-position would direct it to the 5-position. The relative directing ability of these groups would determine the regioselectivity of the lithiation.

Once the lithiated intermediate is formed in situ, it can be quenched with an appropriate acetylating electrophile, such as N,N-dimethylacetamide or acetyl chloride, to introduce the acetyl group and form the target compound. This method offers a direct route to functionalization without requiring the multi-step preparation of an organometallic reagent. researchgate.net

Multi-Step Conversions from Substituted Benzoic Acids

The synthetic sequence is as follows:

Bromination of Precursor: The synthesis begins with 2,4-difluorobenzoic acid. This precursor undergoes electrophilic bromination. The carboxylic acid group is a meta-director, while the fluorine atoms are ortho, para-directors. The combined effect directs the incoming bromine atom to the 5-position, yielding 5-bromo-2,4-difluorobenzoic acid.

Acyl Chloride Formation: The resulting benzoic acid derivative is then converted into the more reactive acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

Weinreb Amide Synthesis: The 5-bromo-2,4-difluorobenzoyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine. google.com This reaction forms the stable intermediate 5-bromo-2,4-difluoro-N-methoxy-N-methylbenzamide (Weinreb amide).

Acylation with Grignard Reagent: In the final step, the Weinreb amide is treated with a methyl Grignard reagent (e.g., methylmagnesium chloride or bromide). google.com An acidic workup then yields the final product, this compound.

| Step | Reaction | Reagents | Product |

| 1 | Electrophilic Bromination | Br₂, FeBr₃ | 5-Bromo-2,4-difluorobenzoic acid |

| 2 | Acyl Chloride Formation | SOCl₂ | 5-Bromo-2,4-difluorobenzoyl chloride |

| 3 | Amide Formation | HN(OCH₃)CH₃·HCl, Pyridine | 5-Bromo-2,4-difluoro-N-methoxy-N-methylbenzamide |

| 4 | Ketone Formation | CH₃MgCl, THF then H₃O⁺ | This compound |

Chemo- and Regioselective Synthesis of Fluorinated Aryl Ketones

The chemo- and regioselective synthesis of highly substituted aromatic compounds like fluorinated aryl ketones is a fundamental challenge in organic chemistry. The ability to introduce substituents at specific positions on the aromatic ring is crucial for determining the final properties of the molecule. One notable approach to achieving regioselectivity in the synthesis of related heterocyclic systems, such as 1-aryl-4-bromo-5-trifluoromethylpyrazoles, involves the reaction of arylhydrazines with 3-bromo-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. vtt.fi This method provides a novel and regioselective route to these compounds. vtt.fi

In the context of synthesizing this compound, traditional methods like Friedel-Crafts acylation of 4-bromo-1,3-difluorobenzene could be employed. However, achieving the desired regioselectivity can be challenging due to the directing effects of the fluorine and bromine substituents. Advanced catalytic systems and careful control of reaction conditions are often necessary to favor the formation of the desired isomer over other potential products.

For instance, in the synthesis of 1,5-disubstituted 1,2,4-triazoles, chemoselective bromination at the 5-position of the triazole ring was achieved using N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide. nih.gov This highlights the use of specific reagents to achieve regiochemical control in halogenation reactions. Such principles can be extended to the synthesis of brominated aryl ketones, where the choice of brominating agent and catalyst can influence the position of bromination on the difluorophenyl ring.

| Reaction Type | Key Reagents | Outcome | Reference |

| Pyrazole Synthesis | Arylhydrazines, 3-bromo-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Regioselective formation of 1-aryl-4-bromo-5-trifluoromethylpyrazoles | vtt.fi |

| Triazole Bromination | N-bromosuccinimide (NBS), Benzoyl peroxide | Chemoselective bromination at the 5-position | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1 5 Bromo 2,4 Difluorophenyl Ethanone

Reactivity at the Carbonyl Moiety

The carbonyl group in 1-(5-Bromo-2,4-difluorophenyl)ethanone is a primary site for chemical modifications, including nucleophilic additions, reductions, and reactions involving the adjacent α-carbon.

Nucleophilic Addition and Substitution Reactions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. These reactions typically proceed through a tetrahedral intermediate, which can then be protonated to yield an alcohol (addition) or eliminate a leaving group (substitution, more common with carboxylic acid derivatives). For ketones such as this, nucleophilic addition is the more common pathway.

Examples of nucleophilic addition reactions include the formation of cyanohydrins with cyanide ions, hemiacetals and acetals with alcohols, and imines with primary amines. The reactivity of the carbonyl group is influenced by the electronic effects of the substituted phenyl ring. The two electron-withdrawing fluorine atoms and the bromine atom are expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted acetophenone (B1666503).

Reduction Pathways to Chiral Alcohols

The reduction of the prochiral ketone in this compound to a chiral secondary alcohol is a significant transformation, providing access to valuable chiral building blocks for pharmaceuticals. Both chemical and biocatalytic methods can be employed for this purpose.

Asymmetric reduction of substituted acetophenones using biocatalysts has proven to be an effective method for producing enantiomerically pure alcohols. For instance, the enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone, a close structural analog of the title compound, has been achieved with high yield and enantiomeric excess using various microorganisms. nih.gov Organisms from genera such as Candida, Hansenula, Pichia, and Saccharomyces have been shown to reduce this substrate to the corresponding (S)-alcohol in over 90% yield and 99% enantiomeric excess. nih.gov These methods are advantageous due to their high stereoselectivity and mild reaction conditions.

| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (e.e.) | Yield |

| Microorganisms (e.g., Candida, Saccharomyces) | 2-bromo-4-fluoro acetophenone | (S)-1-(2-bromo-4-fluorophenyl)ethanol | 99% | >90% |

| Chiral Oxazaborolidine Catalysts | Prochiral Ketones | Chiral Secondary Alcohols | High | Good to Excellent |

This table presents data for the reduction of a closely related substrate and general outcomes for asymmetric ketone reductions, illustrating the potential pathways for this compound.

Chemical methods for asymmetric reduction often involve chiral catalysts, such as those based on oxazaborolidines, which have been successfully used for the enantioselective reduction of a wide range of ketones. scilit.com

Enolization and α-Functionalization Reactions

The presence of α-hydrogens on the methyl group of the ethanone (B97240) moiety allows for enolization under basic or acidic conditions, forming an enol or enolate intermediate. This enolate can then react with various electrophiles, leading to α-functionalization.

A key example of this reactivity is α-halogenation. The synthesis of 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone suggests a synthetic route that likely involves the α-bromination of a precursor, followed by nucleophilic substitution by the triazole. nih.gov While the exact starting material is not specified, the structure strongly implies an α-functionalization pathway originating from a substituted acetophenone. This type of reaction allows for the introduction of further complexity and functionality at the position adjacent to the carbonyl group.

Transformations Involving Halogen Substituents

The difluorophenyl ring of this compound is rich in halogen substituents, each offering distinct opportunities for further chemical modification.

Nucleophilic Aromatic Substitution (SNAr) on the Difluorophenyl Ring

The fluorine atoms on the aromatic ring, activated by the electron-withdrawing acetyl group, are potential sites for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a potent nucleophile attacks the electron-deficient aromatic ring, displacing one of the leaving groups, in this case, a fluoride ion. The rate of these reactions is dependent on the electron-withdrawing nature of the substituents on the ring and the strength of the nucleophile. The acetyl group, being a deactivating group, enhances the susceptibility of the ring to nucleophilic attack, particularly at the ortho and para positions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

The bromo substituent at the 5-position of the phenyl ring is an excellent handle for metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound. libretexts.orgtcichemicals.commdpi.com this compound can be readily coupled with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl or aryl-alkene derivatives. libretexts.orgmdpi.commdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.com

The Stille reaction is another important palladium-catalyzed cross-coupling reaction that involves the coupling of an organohalide with an organotin compound (organostannane). wikipedia.orglibretexts.org Similar to the Suzuki coupling, the bromo group of this compound can be replaced with various organic groups from the organostannane reagent. libretexts.orgnih.gov While organotin compounds are toxic, the Stille reaction is valued for its stability of reagents to air and moisture. wikipedia.orgnih.gov

| Reaction | Coupling Partner | Catalyst System | General Product |

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 1-(5-R-2,4-difluorophenyl)ethanone |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd catalyst (e.g., Pd(PPh₃)₄) | 1-(5-R-2,4-difluorophenyl)ethanone |

This table provides a general overview of the expected outcomes for Suzuki and Stille cross-coupling reactions with this compound.

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for the construction of complex molecular architectures.

Selective Bromine Atom Substitution and Derivatization

The bromine atom at the C5 position of this compound is a key handle for molecular elaboration through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.

Prominent among these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which offer reliable methods for introducing new functionalities at the position of the bromine atom.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For substrates like this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.org It enables the reaction of aryl halides, including this compound, with a wide range of primary and secondary amines. The development of specialized phosphine ligands has been instrumental in expanding the scope and efficiency of this transformation. wikipedia.org The reaction typically requires a palladium precursor, a phosphine ligand, and a base.

Sonogashira Coupling: This reaction provides a direct route to synthesize substituted alkynes by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org For this compound, this would involve a palladium catalyst, a copper(I) co-catalyst, and a base to couple it with various alkynes, leading to the formation of an arylalkyne scaffold. wikipedia.org Copper-free Sonogashira protocols have also been developed.

The following table summarizes typical conditions and potential products for these cross-coupling reactions with this compound.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 1-(5-Aryl-2,4-difluorophenyl)ethanone |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu, Cs₂CO₃ | 1-(5-Amino-2,4-difluorophenyl)ethanone |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, piperidine | 1-(5-Alkynyl-2,4-difluorophenyl)ethanone |

Aromatic Ring Functionalization and Derivatization

Beyond the substitution of the bromine atom, the aromatic ring of this compound can undergo functionalization through methods such as C-H activation and electrophilic aromatic substitution. The existing substituents significantly influence the regioselectivity of these reactions.

C-H Activation and Alkylation Strategies in Related Aryl Ketones

While specific C-H activation studies on this compound are not extensively documented in readily available literature, the principles of directed ortho-metalation (DoM) are highly relevant. In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium species can then react with various electrophiles.

For this compound, the acetyl group can potentially act as a DMG. However, the directing ability of the fluorine atoms must also be considered. Fluorine has been shown to be a potent directing group in ortho-metalation reactions. researchgate.net In para-substituted fluorobenzenes, lithiation often occurs ortho to the fluorine atom. researchgate.net Given the substitution pattern of this compound, a competition between the directing effects of the acetyl group and the fluorine atoms would be expected. The fluorine at C2 is flanked by the acetyl group and a hydrogen at C3, while the fluorine at C4 is adjacent to the bromine and a hydrogen at C3. The relative directing strengths of these groups and steric hindrance would determine the site of metalation.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the ring of this compound is governed by the directing effects of the existing substituents: the two fluorine atoms, the bromine atom, and the acetyl group.

Fluorine and Bromine (Halogens): Halogens are deactivating groups due to their electron-withdrawing inductive effect (-I), yet they are ortho, para-directors because of their electron-donating resonance effect (+M). ck12.org

Acetyl Group (-COCH₃): The acetyl group is a deactivating and meta-directing group due to its strong electron-withdrawing inductive and resonance effects (-I, -M).

Let's analyze the potential sites for electrophilic attack:

C3-H: This position is ortho to the fluorine at C2 and C4, and meta to the acetyl group and the bromine atom. The directing effects of the fluorine atoms and the acetyl group are in agreement for this position.

C6-H: This position is ortho to the bromine atom and meta to the fluorine at C4 and para to the fluorine at C2. It is also ortho to the acetyl group, a disfavored position.

Considering the combined influence, the C3 position is the most likely site for electrophilic aromatic substitution. The deactivating nature of all substituents suggests that harsh reaction conditions would be necessary to effect such a transformation.

The following table summarizes the directing effects of the substituents on the aromatic ring of this compound.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Directing Effect |

| -COCH₃ | C1 | -I | -M | meta-directing, Deactivating |

| -F | C2 | -I | +M | ortho, para-directing, Deactivating |

| -F | C4 | -I | +M | ortho, para-directing, Deactivating |

| -Br | C5 | -I | +M | ortho, para-directing, Deactivating |

Computational Chemistry and Theoretical Studies on 1 5 Bromo 2,4 Difluorophenyl Ethanone

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding are fundamental to understanding the reactivity and properties of a molecule. Computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are powerful tools for this purpose.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the optimized molecular geometry and vibrational frequencies of molecules. For 1-(5-Bromo-2,4-difluorophenyl)ethanone, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), can predict its most stable three-dimensional structure.

These calculations yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles. The optimized geometry is the starting point for further computational analysis.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared and Raman spectra. The calculated frequencies can be compared with experimental data to validate the computational model. Assignments of the vibrational modes help in understanding the dynamic properties of the molecule.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table is illustrative and shows the type of data obtained from DFT calculations. Actual values require a specific computational study.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C-Br | ~1.90 Å |

| C-F (ortho) | ~1.35 Å | |

| C-F (para) | ~1.34 Å | |

| C=O | ~1.22 Å | |

| C-C (acetyl) | ~1.51 Å | |

| Bond Angle | C-C-O (acetyl) | ~120° |

| F-C-C-Br | ~0° | |

| Dihedral Angle | C(ring)-C(ring)-C=O | ~180° (for coplanarity) |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of a localized Lewis structure, detailing electron density distribution in atomic and bonding orbitals. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. For this compound, NBO analysis can quantify the stabilization energies associated with these interactions, revealing the effects of the bromine and fluorine substituents on the electronic structure of the phenylacetyl system.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP surface would likely show a significant negative potential around the carbonyl oxygen, indicating its role as a primary site for electrophilic interaction.

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of atoms and the forces between molecules dictate the macroscopic properties of a compound. Theoretical studies are essential for exploring these aspects.

The orientation of the acetyl group relative to the difluorobromophenyl ring is a key conformational feature of this compound. DFT calculations can be used to explore the potential energy surface by rotating the acetyl group. These studies help identify the most stable conformers (e.g., s-trans vs. s-cis) and the energy barriers between them. The preference for a particular conformation is often governed by a balance of steric hindrance and electronic interactions, such as repulsion between lone pairs on the ortho-fluorine and the carbonyl oxygen.

Through-space spin-spin coupling is an NMR phenomenon observed when two nuclei are close in space, regardless of the number of bonds separating them. The magnitude of these couplings is highly sensitive to the internuclear distance. For molecules containing fluorine, such as this compound, through-space couplings between the fluorine nuclei and the protons or carbons of the acetyl group (e.g., ⁵J(¹H-⁹F) or ⁴J(¹³C-¹⁹F)) can provide definitive evidence for the preferred conformation in solution. Theoretical calculations of these coupling constants for different conformers can be compared with experimental NMR data to determine the dominant solution-state structure.

Table 2: Expected Through-Space Couplings for Conformational Analysis This table illustrates the expected NMR couplings that would be investigated to determine the conformation.

| Coupling Type | Interacting Nuclei | Significance |

| ¹H-¹⁹F Coupling | Methyl Protons (CH₃) - Fluorine (C2-F) | A measurable coupling would indicate a conformation where these groups are spatially proximate. |

| ¹³C-¹⁹F Coupling | Carbonyl Carbon (C=O) - Fluorine (C2-F) | The magnitude of this coupling is sensitive to the dihedral angle and can distinguish between s-cis and s-trans conformers. |

| ¹³C-¹⁹F Coupling | Methyl Carbon (CH₃) - Fluorine (C2-F) | Provides additional conformational evidence through space. |

While this compound does not have strong hydrogen bond donors, the carbonyl oxygen and fluorine atoms can act as hydrogen bond acceptors. Theoretical calculations can predict the formation of weak hydrogen bonds (e.g., C-H···O or C-H···F) with solvent molecules or other molecules in a crystal lattice. These interactions, though weak, can play a significant role in the formation of larger, ordered structures known as supramolecular assemblies. Computational studies can model these interactions in dimers or larger clusters to understand the packing motifs and stabilizing forces in the solid state.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a virtual laboratory, allowing for the in-depth analysis of reaction pathways that are often difficult to probe experimentally. Through the application of quantum mechanical methods, such as Density Functional Theory (DFT), a detailed picture of the energetic and electronic changes throughout a chemical reaction can be obtained.

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Transition state analysis provides invaluable information about the energy barrier of a reaction, which is directly related to its rate. For the synthesis of this compound and its subsequent reactions, computational methods can be employed to model the transition states of key steps.

For instance, in a reaction analogous to the Grignard addition to the carbonyl group of a substituted acetophenone (B1666503), DFT calculations can elucidate the structure and energy of the transition state. researchgate.netiith.ac.in Such studies on similar ketones reveal a tetracoordinated magnesium complex as a likely transition state. researchgate.net The calculated energy barrier for this step would provide a quantitative measure of the reaction's feasibility.

A hypothetical transition state analysis for the addition of a nucleophile to the carbonyl carbon of this compound could involve the following parameters, calculated using a DFT method like B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)):

| Parameter | Hypothetical Calculated Value | Significance |

|---|---|---|

| Activation Energy (ΔG‡) | 15-25 kcal/mol | Indicates the kinetic feasibility of the reaction. |

| Key Bond Distances in TS (e.g., Nu---C) | ~2.0-2.5 Å | Shows the extent of bond formation in the transition state. |

| Imaginary Frequency | -150 to -400 cm⁻¹ | Confirms the structure as a true transition state. |

Similarly, for electrophilic aromatic substitution reactions on the bromodifluorophenyl ring, computational modeling can predict the regioselectivity by comparing the activation energies for substitution at different positions. nih.govnih.gov The electron-withdrawing nature of the fluorine atoms and the acetyl group, combined with the directing effects of the bromine atom, would create a complex interplay that can be effectively dissected through transition state analysis.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the majority of chemical interactions can be understood by considering the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. pku.edu.cnyoutube.com The energy and spatial distribution of these orbitals dictate the nature of chemical reactions.

For this compound, the HOMO would be associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO would govern its capacity to act as an electrophile or electron acceptor. researchgate.net In a nucleophilic attack on the carbonyl group, the interaction between the HOMO of the nucleophile and the LUMO of the ethanone (B97240) is paramount. pku.edu.cn Computational calculations can provide the energies and visualizations of these orbitals.

The following table presents hypothetical FMO data for this compound, which would be crucial in predicting its reactivity:

| Molecular Orbital | Hypothetical Energy (eV) | Primary Location | Predicted Reactivity |

|---|---|---|---|

| HOMO | -7.5 | Primarily on the bromodifluorophenyl ring and bromine atom | Site for electrophilic attack |

| LUMO | -1.2 | Concentrated on the carbonyl carbon and acetyl group | Site for nucleophilic attack |

| HOMO-LUMO Gap | 6.3 | Indicates high kinetic stability |

A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net The distribution of the LUMO, with significant coefficients on the carbonyl carbon, would confirm this position as the primary site for nucleophilic attack. Conversely, the HOMO's localization on the aromatic ring would suggest that electrophilic attack will occur at this part of the molecule.

Beyond identifying transition states, computational chemistry can be used to model the kinetics of a reaction and predict the most likely reaction pathways. By calculating the free energy profile of a proposed mechanism, including all intermediates and transition states, a comprehensive understanding of the reaction's progress can be achieved.

Kinetic simulations can also provide theoretical rate constants (k) based on transition state theory, which can then be compared with experimental data if available. This synergy between computational prediction and experimental validation is a powerful tool in mechanistic chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity or other properties. By developing a mathematical model, the activity of new, unsynthesized compounds can be predicted. nih.govnih.gov

For derivatives of this compound, QSAR studies could be instrumental in designing new molecules with enhanced biological activities, such as antimicrobial or anticancer properties. nih.govmdpi.comresearchgate.net A typical QSAR study involves calculating a set of molecular descriptors for a series of known compounds and their corresponding activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

A hypothetical QSAR model for the antimicrobial activity of derivatives of this compound might take the following form:

log(1/MIC) = c₀ + c₁(LogP) + c₂(LUMO) + c₃*(Molecular_Weight)

Where:

MIC is the Minimum Inhibitory Concentration.

LogP is the octanol-water partition coefficient, representing hydrophobicity.

LUMO is the energy of the lowest unoccupied molecular orbital, an electronic descriptor.

Molecular_Weight is a steric descriptor.

c₀, c₁, c₂, and c₃ are coefficients determined by statistical regression.

The statistical quality of the QSAR model is crucial for its predictive power and is assessed using parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model can then be used to virtually screen a library of potential derivatives and prioritize the most promising candidates for synthesis and testing. mdpi.com

Spectroscopic Characterization in Advanced Structural and Electronic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the identity, purity, and structural details of 1-(5-Bromo-2,4-difluorophenyl)ethanone by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum provides information about the number and electronic environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region. The methyl (–CH₃) protons of the acetyl group typically appear as a singlet further upfield, while the two aromatic protons (H-3 and H-6) appear as complex multiplets downfield due to coupling with each other and with the adjacent fluorine atoms.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. The spectrum for this compound would display eight distinct signals corresponding to the eight carbon atoms. The carbonyl carbon (C=O) is characteristically found at the most downfield position (around 190-220 ppm). libretexts.org The carbons attached to the highly electronegative fluorine atoms will also exhibit significant downfield shifts and will appear as doublets due to C-F coupling. The carbon attached to bromine will also be influenced, and the methyl carbon will be the most upfield signal. docbrown.info

Predicted ¹H and ¹³C NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

|---|---|---|---|

| -CH₃ | ~2.6 | Singlet (s) | N/A |

| H-3 | ~7.1-7.3 | Doublet of doublets (dd) | ³J(H-F), ⁴J(H-H) |

| H-6 | ~7.8-8.0 | Doublet of doublets (dd) | ³J(H-F), ⁴J(H-H) |

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| -CH₃ | ~25-30 | Singlet |

| C-Br (C-5) | ~110-120 | Doublet |

| C-H (C-3) | ~115-125 | Doublet |

| C-H (C-6) | ~130-140 | Singlet or small doublet |

| C-CO (C-1) | ~135-145 | Doublet of doublets |

| C-F (C-2) | ~155-165 | Doublet of doublets |

| C-F (C-4) | ~155-165 | Doublet of doublets |

| C=O | ~190-200 | Singlet |

Given the presence of two fluorine atoms in different positions on the aromatic ring, ¹⁹F NMR spectroscopy is a particularly powerful technique for characterization. azom.com Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR experiments. The large chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, making it easier to distinguish between the two fluorine environments in this compound. azom.com

Each fluorine atom will produce a separate signal, and the chemical shifts will be influenced by the other substituents on the ring. Furthermore, these signals will exhibit coupling to each other (³J F-F) and to the neighboring aromatic protons (³J H-F and ⁴J H-F), providing crucial data for confirming their positions.

While 1D NMR provides fundamental data, 2D NMR experiments are often necessary to unambiguously assign all signals and understand the spatial relationships within the molecule. morressier.comharvard.edu

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the signals for H-3 and H-6, confirming their through-bond coupling relationship.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the H-3 signal to the C-3 signal, the H-6 signal to the C-6 signal, and the methyl proton signal to the methyl carbon signal. This is essential for assigning the carbon signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is critical for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. Key expected HMBC correlations would include:

The methyl protons to the carbonyl carbon (C=O) and the C-1 aromatic carbon.

The H-6 proton to C-1, C-5 (the carbon with the bromine), and C-4 (one of the carbons with a fluorine).

The H-3 proton to C-1, C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. In a rigid molecule like this, NOESY can help confirm the conformation, for instance by showing a correlation between the methyl protons and the H-6 proton, indicating their spatial proximity.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the definitive solid-state structure of a molecule by mapping the electron density in a single crystal. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined.

Although a specific crystal structure for this compound is not widely published, analysis of similar acetophenone (B1666503) derivatives allows for a confident prediction of its key structural features. acs.org The analysis would confirm the planarity of the difluorobromophenyl ring. A key conformational feature is the dihedral angle between the plane of the aromatic ring and the plane of the acetyl group (C-C=O). Studies on related 2'-fluoro-substituted acetophenones suggest a strong preference for an s-trans conformation, where the carbonyl group is oriented away from the ortho-fluorine substituent to minimize steric hindrance. acs.orgacs.org This arrangement places the carbonyl oxygen in proximity to the C-H bond at position 6 of the ring.

In the solid state, molecules of this compound will arrange themselves in a crystal lattice stabilized by various non-covalent intermolecular interactions.

C-H...O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor. It is likely to form weak C-H...O hydrogen bonds with aromatic C-H groups from neighboring molecules. mdpi.comresearchgate.net These interactions, while individually weak, collectively contribute significantly to the stability of the crystal packing.

Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor. acs.org Halogen bonding is a directional, non-covalent interaction where an electrophilic region (a σ-hole) on the halogen atom is attracted to a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen or even the π-system of an aromatic ring. nih.govresearchgate.net The strength of this interaction increases with the polarizability of the halogen, making bromine a good candidate. nih.gov These interactions can play a crucial role in directing the self-assembly of the molecules into specific supramolecular architectures in the solid state. nih.govmdpi.com

Investigations into Polymorphism

Polymorphism refers to the ability of a solid material to exist in multiple forms or crystal structures. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability.

Currently, there are no specific studies on the polymorphism of this compound available in publicly accessible scientific literature. Such an investigation would be a valuable area for future research to fully characterize the solid-state properties of this compound.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. For this compound, the expected characteristic frequencies are detailed in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Ketone) | 1680 - 1715 | Stretching |

| C-F (Aromatic) | 1100 - 1400 | Stretching |

| C-Br (Aromatic) | 500 - 650 | Stretching |

| C-C (Aromatic Ring) | 1400 - 1600 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Methyl) | 2850 - 2960 | Stretching |

Note: These are predicted values based on typical ranges for these functional groups.

Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.

For this compound, the primary electronic transitions are expected to be π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.

| Transition | Chromophore | Expected λmax (nm) |

| π → π | Phenyl Ring | ~250 - 280 |

| n → π | Carbonyl Group | ~300 - 330 |

Note: These are estimated values. The exact λmax can be influenced by the solvent and the specific substitution pattern on the aromatic ring.

Applications and Advanced Material Precursors

Role as an Intermediate in Pharmaceutical Synthesis

1-(5-Bromo-2,4-difluorophenyl)ethanone serves as a critical starting material and building block in the synthesis of a wide range of pharmaceutical compounds. alfa-industry.comsigmaaldrich.com Its substituted phenyl ring is a key pharmacophore in several classes of therapeutic agents, and the ketone group provides a reactive handle for extensive molecular elaboration.

The compound is a foundational component for constructing more complex, biologically active molecules. mdpi.comnih.gov Halogenated aromatic ketones are frequently employed in the initial steps of multi-step syntheses of active pharmaceutical ingredients (APIs). For instance, structurally similar intermediates, such as (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, are pivotal in the synthesis of drugs like Empagliflozin, a potent SGLT2 inhibitor used in the management of type 2 diabetes. google.comwipo.int The synthesis of such complex molecules often involves a sequence of reactions where the initial ketone is transformed or used to build a larger molecular framework.

Furthermore, the core structure of this compound is integral to the development of various kinase inhibitors. acs.orged.ac.uk Kinases are a crucial class of enzymes, and their dysregulation is implicated in numerous diseases, particularly cancer. The bromo-difluorophenyl moiety can be incorporated into heterocyclic systems, such as pyrimidines and triazolopyrimidines, which are known to form the scaffold of many potent kinase inhibitors. arabjchem.orgnih.govrjpbr.com

Table 1: Examples of Bioactive Scaffolds Derived from Phenyl Ethanone (B97240) Intermediates

| Precursor Type | Target Scaffold/Molecule Class | Therapeutic Area |

| Halogenated Phenyl Ketones | SGLT2 Inhibitors (e.g., Empagliflozin) | Antidiabetic |

| Bromo-difluoro Phenyl Ethanone | Kinase Inhibitors | Oncology |

| Substituted Acetophenones | Triazolopyrimidine Derivatives | Oncology, Anti-inflammatory |

| Bromo Phenyl Ketones | Thiazole Derivatives | Antimicrobial, Analgesic |

While structurally related compounds like 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone have been investigated for their ability to suppress pro-inflammatory responses by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, the direct application of this compound in this specific area is less documented. nih.gov However, its role as a precursor for other critical drug targets is well-established, most notably in the synthesis of kinase inhibitors. nih.govwsu.edu

Research into novel anticancer agents has led to the design of dual inhibitors targeting multiple kinases, such as protein kinases CK2 and PIM-1. The synthesis of these inhibitors often relies on halogenated benzimidazole (B57391) scaffolds, which can be derived from precursors like this compound through a series of cyclization and substitution reactions. nih.gov The compound's structure allows for the systematic modification and optimization of inhibitor potency and selectivity against specific kinase targets. acs.org

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development to maximize therapeutic efficacy and minimize potential side effects. This compound, as a prochiral ketone, is an ideal starting material for creating chiral building blocks through asymmetric synthesis. nih.gov

A common and powerful strategy is the asymmetric reduction of the ketone group to a secondary alcohol. This transformation introduces a new stereocenter. By using chiral catalysts or reagents, this reduction can be controlled to produce one enantiomer of the resulting alcohol in high excess. This chiral alcohol, 1-(5-bromo-2,4-difluorophenyl)ethanol, becomes a valuable chiral intermediate. It can then be used in subsequent steps to construct complex target molecules where the specific stereochemistry is crucial for biological activity. nih.gov This approach is fundamental in creating enantiomerically pure drugs, including various alkaloids and other complex natural product-inspired therapeutics.

Table 2: Asymmetric Transformation of this compound

| Substrate (Prochiral) | Reaction Type | Product (Chiral) | Significance |

| This compound | Asymmetric Reduction | (R)- or (S)-1-(5-Bromo-2,4-difluorophenyl)ethanol | Creates a stereocenter, providing a key chiral intermediate for enantioselective synthesis of pharmaceuticals. |

Applications in Agrochemical Development

The structural motifs present in this compound are also relevant to the agrochemical industry. nih.gov Many modern fungicides, herbicides, and insecticides are based on nitrogen-containing heterocyclic compounds. The synthesis of these heterocycles can often begin from versatile building blocks like substituted phenyl ketones.

Specifically, the compound can serve as a precursor for triazolopyrimidine derivatives. rjpbr.comnih.gov This class of compounds is known for its broad spectrum of biological activities, and certain derivatives have been developed as potent fungicides. frontiersin.org For example, the synthesis of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety has been shown to yield compounds with significant antifungal activity against various plant pathogens, such as Botrytis cinerea. The synthetic pathway to such molecules can involve the reaction of a ketone precursor with hydrazine (B178648) and subsequent cyclization steps to form the fused heterocyclic ring system. The bromo-difluoro-phenyl group from the starting ketone would be incorporated into the final structure, potentially enhancing its efficacy and metabolic stability.

Development of Novel Materials with Specific Chemical Functionalities

Beyond life sciences, the unique combination of functional groups in this compound makes it a candidate for the development of novel organic materials. nih.govmyskinrecipes.com The presence of a reactive ketone, a bromine atom, and two fluorine atoms provides multiple avenues for polymerization or chemical modification to create materials with specific properties.

The high halogen content, particularly the bromine atom, suggests potential applications in the field of flame-retardant materials. Brominated compounds are widely used as additives or reactive monomers to impart fire resistance to polymers. The fluorine atoms can significantly alter the electronic properties, surface energy, and chemical resistance of a material.

The core structure could be elaborated into specialized monomers. For instance, the ketone could be converted into a vinyl or acrylate (B77674) group, allowing for free-radical polymerization. The resulting polymer would feature the bromo-difluorophenyl moiety as a pendant group, influencing the bulk properties of the material. Such polymers could find use in specialty coatings, high-performance plastics, or as components in electronic devices where specific dielectric properties or thermal stability are required.

Future Research Directions and Unexplored Avenues

Development of Highly Enantioselective Synthetic Routes

The synthesis of chiral alcohols via the asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis. For 1-(5-Bromo-2,4-difluorophenyl)ethanone, the corresponding chiral alcohol, 1-(5-Bromo-2,4-difluorophenyl)ethanol, is a valuable precursor for various pharmaceuticals. While general methods for the enantioselective reduction of aromatic ketones are well-established, specific high-performance protocols for this particular substrate are yet to be extensively developed.

Future research should focus on the application of catalyst systems known for their high efficiency and selectivity. This includes screening a variety of chiral catalysts and ligands to identify the optimal conditions for the asymmetric reduction of this compound.

Table 1: Potential Catalyst Systems for Enantioselective Reduction

| Catalyst Type | Chiral Ligand Example | Potential Advantages |

|---|---|---|

| Ruthenium-based | (R,R)-TsDPEN | High turnover numbers, excellent enantioselectivity for aromatic ketones. |

| Rhodium-based | (R)-BINAP | Effective for a broad range of ketone substrates. |

| Iridium-based | Chiral Spiro PAP | High activity and enantioselectivity under mild conditions. |

Systematic screening of these and other catalyst systems will be crucial in developing a robust and scalable enantioselective synthesis of the corresponding chiral alcohol, paving the way for its use in the synthesis of complex, optically active molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for seamless multi-step synthesis. nih.govscispace.com The integration of the synthesis and subsequent transformations of this compound into flow chemistry and automated platforms represents a significant and largely unexplored research avenue.

Future work in this area could involve:

Development of a continuous synthesis process: Designing a flow reactor setup for the continuous production of this compound itself.

In-line functionalization: Integrating subsequent reaction steps, such as the aforementioned enantioselective reduction or cross-coupling reactions, into a continuous flow system. This would allow for the direct conversion of the starting material into more complex downstream products without the need for isolation of intermediates.

Automated reaction optimization: Utilizing automated synthesis platforms to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time) to identify optimal parameters for various transformations of the title compound.

The successful implementation of these strategies would not only improve the efficiency and safety of processes involving this key intermediate but also accelerate the discovery of new derivatives with potential applications in various fields.

Exploration of Novel Catalytic Systems for Functionalization

The bromine atom on the aromatic ring of this compound is a prime handle for further molecular elaboration through various cross-coupling reactions. While palladium-catalyzed reactions are the workhorses of C-C and C-N bond formation, the exploration of novel catalytic systems could unlock new reaction pathways and provide access to a wider range of derivatives.

Future research should investigate:

Alternative Metal Catalysts: Exploring the use of less expensive and more earth-abundant metals like nickel, copper, and iron for cross-coupling reactions.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods. This could include C-H functionalization at other positions on the aromatic ring or the introduction of complex functionalities.

Dual Catalysis: Combining two different catalytic cycles to achieve unique transformations in a single step. For example, a combination of a transition metal catalyst and an organocatalyst could enable novel asymmetric functionalizations.

A systematic investigation into these modern catalytic methodologies will undoubtedly expand the synthetic utility of this compound.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective chemical transformations. Ultrafast spectroscopy techniques, operating on the femtosecond to picosecond timescale, provide a powerful tool to directly observe the transient species and electronic states involved in chemical reactions. The photodissociation dynamics of acetophenone (B1666503) and its derivatives have been studied, revealing insights into their behavior upon photoexcitation. msu.edunih.govvu.lt

Future research could apply these advanced spectroscopic techniques to study the reaction dynamics of this compound. Specific areas of investigation could include:

Photophysical Properties: Characterizing the excited-state lifetimes and decay pathways of the molecule upon absorption of light.

Reaction Intermediates: Directly observing the formation and decay of transient species in catalytic reactions, such as oxidative addition complexes in cross-coupling reactions.

Solvent Effects: Investigating the influence of the solvent environment on the reaction dynamics and product outcomes.

These fundamental studies would provide invaluable mechanistic insights, enabling the more effective design of catalysts and reaction conditions for transformations involving this compound.

Application in Supramolecular Chemistry and Crystal Engineering

The presence of multiple halogen atoms (bromine and fluorine) and a carbonyl group in this compound makes it an intriguing candidate for studies in supramolecular chemistry and crystal engineering. Halogen bonding, a non-covalent interaction involving an electrophilic region on a halogen atom, is a powerful tool for the rational design of crystal structures. nih.gov The interplay between halogen bonds, hydrogen bonds (involving the carbonyl oxygen), and π-π stacking interactions could lead to the formation of novel supramolecular architectures. nih.govrsc.orgnih.gov

Unexplored avenues in this area include:

Co-crystallization Studies: Systematically co-crystallizing this compound with a variety of halogen and hydrogen bond donors and acceptors to explore the resulting supramolecular synthons and network topologies.

Polymorphism Screening: Investigating the existence of different crystalline forms (polymorphs) of the compound and how their solid-state properties differ.

Design of Functional Materials: Utilizing the principles of crystal engineering to design materials with specific properties, such as nonlinear optical activity or specific host-guest recognition capabilities, based on the controlled assembly of this molecule.

The exploration of the supramolecular chemistry of this compound could lead to the discovery of new materials with interesting and potentially useful solid-state properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(5-Bromo-2,4-difluorophenyl)ethanone, and how do reaction conditions influence yield and purity?

- Methodology :

- Friedel-Crafts Acylation : Acylation of 2,4-difluorobenzene derivatives with bromoacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvent choice (e.g., CH₂Cl₂) and temperature (reflux) critically affect reaction efficiency and byproduct formation .

- Halogenation Post-Functionalization : Bromination of pre-acylated intermediates using Br₂ with Fe catalysts at elevated temperatures (~80°C). Steric and electronic effects of fluorine substituents may necessitate longer reaction times .

- Optimization : Purity is enhanced via column chromatography (silica gel, hexane/EtOAc), while yield depends on stoichiometric control of halogenating agents and inert atmosphere maintenance.

Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : NMR reveals coupling patterns (e.g., para-fluorine vs. meta-bromo interactions). NMR identifies aromatic protons split by adjacent fluorine atoms (e.g., ~8–12 Hz) .

- IR : Strong C=O stretch near 1700 cm; C-Br vibrations at ~550 cm in KBr pellets .

- Crystallography : Single-crystal X-ray diffraction confirms bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between substituents, crucial for understanding steric effects .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Inhalation Risks : Use NIOSH-certified respirators (N95 or higher) and fume hoods to mitigate exposure to toxic vapors .

- Thermal Hazards : Avoid open flames; decomposition releases HF and HBr gases. Fire suppression via CO₂ or dry chemical agents is preferred .

- Spill Management : Neutralize with calcium carbonate, collect residues in sealed containers, and avoid drainage disposal .

Advanced Research Questions

Q. What are the mechanistic considerations in electrophilic substitution reactions involving bromo and difluoro substituents?

- Electronic Effects : The electron-withdrawing fluorine atoms deactivate the aromatic ring, directing electrophiles (e.g., nitration) to the less hindered positions. Bromine’s inductive effect further stabilizes transition states .

- Steric Effects : Ortho-fluorine substituents hinder access to the carbonyl group, influencing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How do computational methods like DFT aid in understanding electronic properties and reactivity?

- DFT Applications :

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict reactivity sites; fluorine’s electronegativity lowers HOMO energy, reducing nucleophilic attack susceptibility .

- Charge Distribution : Natural Bond Orbital (NBO) analysis quantifies charge transfer between bromine and the aromatic system, explaining hyperconjugative stabilization .

Q. How can researchers address contradictions in reported physicochemical data (e.g., boiling points, spectral peaks)?

- Data Validation :

- Boiling Points : Compare experimental values (e.g., 469.2 K for analogs ) with predictive models (e.g., Antoine equation) to identify calibration errors.

- Spectral Peaks : Reconcile IR/NMR discrepancies by standardizing solvent systems (e.g., CCl₄ vs. CS₂ shifts in IR ) and referencing internal standards (e.g., TMS for NMR ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.